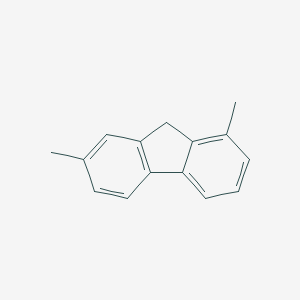

1,7-Dimethylfluorene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,7-dimethyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-10-6-7-13-12(8-10)9-15-11(2)4-3-5-14(13)15/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPVHXMCRWRSNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC=CC(=C3C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10487227 | |

| Record name | 1,7-DIMETHYLFLUORENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10487227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442-66-0 | |

| Record name | 1,7-DIMETHYLFLUORENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10487227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,7-Dimethylfluorene

This guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for 1,7-Dimethylfluorene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the scientific rationale behind the proposed procedures, ensuring a deep understanding of the underlying chemical principles.

Introduction

Fluorene and its derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) that are foundational in the development of materials with unique optoelectronic properties and as scaffolds in medicinal chemistry.[1] The strategic placement of methyl groups on the fluorene backbone can significantly alter its electronic properties, solubility, and biological activity. This compound, while not extensively documented in the literature, represents a valuable target for systematic studies of structure-property relationships in this chemical family. This guide outlines a robust and logical synthetic approach and the requisite analytical techniques for its unambiguous characterization.

Proposed Synthetic Pathway

Currently, a direct, one-pot synthesis for this compound is not well-established in the chemical literature. Therefore, a two-step synthetic route is proposed, leveraging well-understood and reliable organic transformations. The strategy involves the initial diacetylation of fluorene to yield 2,7-diacetyl-9H-fluorene, followed by a reduction of the ketone functionalities to the corresponding methyl groups.

The choice of a Friedel-Crafts acylation as the initial step is predicated on its high regioselectivity for the 2 and 7 positions of the fluorene ring system under specific conditions, leading to the desired disubstituted intermediate in high yield.[2] For the subsequent reduction, two classical methods, the Wolff-Kishner and Clemmensen reductions, are presented. The selection between these two methods will depend on the overall stability of the substrate and the presence of other functional groups in more complex derivatives.[3][4]

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 2,7-Diacetyl-9H-fluorene (Intermediate)

This procedure is adapted from established protocols for the Friedel-Crafts acylation of fluorene, which has been shown to selectively yield the 2,7-disubstituted product.[2]

Materials:

-

9H-Fluorene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 5 M

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend 9H-fluorene in dry dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add anhydrous aluminum chloride to the suspension with stirring.

-

Add acetyl chloride dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction mixture back to 0-5 °C and quench by the slow addition of 5 M hydrochloric acid.

-

Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to yield pure 2,7-diacetyl-9H-fluorene as a crystalline solid.

Part 2: Synthesis of this compound (Final Product)

This method is suitable for substrates that are sensitive to acidic conditions.[3][5]

Materials:

-

2,7-Diacetyl-9H-fluorene

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

Procedure:

-

Place 2,7-diacetyl-9H-fluorene, hydrazine hydrate, and diethylene glycol in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to 100 °C for 1 hour.

-

Add potassium hydroxide pellets to the mixture.

-

Increase the temperature to 200 °C and allow the mixture to reflux for 3 hours, during which water and excess hydrazine will be distilled off.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization.

This method is performed under acidic conditions and is suitable for base-sensitive substrates.[3][4]

Materials:

-

2,7-Diacetyl-9H-fluorene

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

Procedure:

-

Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercury(II) chloride for 10 minutes, then decanting the solution and washing the solid with water.

-

In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, concentrated hydrochloric acid, and a solution of 2,7-diacetyl-9H-fluorene in toluene.

-

Heat the mixture to reflux with vigorous stirring for 24 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

After cooling, separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the residue by column chromatography or recrystallization to afford this compound.

Characterization of this compound

The unambiguous identification of the synthesized this compound requires a combination of spectroscopic and physical characterization techniques.

Caption: Workflow for the characterization of this compound.

Predicted Spectroscopic Data

The following data are predicted based on the known spectra of fluorene and the expected influence of the methyl substituents.[6][7]

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly informative. The chemical shifts of aromatic protons are typically in the range of 6.5-8.0 ppm.[7] The methyl protons will appear as singlets, likely in the range of 2.0-3.0 ppm.[7]

-

Aromatic Protons: A complex multiplet pattern is expected in the aromatic region due to the coupling between the non-equivalent aromatic protons.

-

Methylene Protons (-CH₂- at C9): A singlet corresponding to the two protons at the 9-position of the fluorene ring.

-

Methyl Protons (-CH₃): Two singlets for the methyl groups at the 1 and 7 positions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Carbons in aromatic rings typically resonate in the 120-150 ppm range.[7] The methyl carbons are expected to appear at higher field.

-

Aromatic Carbons: Several signals are expected in the aromatic region, corresponding to the different carbon environments in the fluorene ring system.

-

Methylene Carbon (C9): A signal for the methylene carbon.

-

Methyl Carbons: Two signals for the two methyl carbons.

MS (Mass Spectrometry): The mass spectrum will provide the molecular weight of the compound. The molecular ion peak (M⁺) is expected to be prominent. Fragmentation patterns may involve the loss of methyl groups.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₅H₁₄ | Based on the structure of this compound. |

| Molecular Weight | 194.27 g/mol | Calculated from the molecular formula.[8] |

| ¹H NMR (CDCl₃, ppm) | δ 7.8-7.2 (m, 6H), 3.9 (s, 2H), 2.5 (s, 6H) | Approximate shifts based on fluorene and methylated aromatics.[6][7] |

| ¹³C NMR (CDCl₃, ppm) | δ 145-120 (aromatic C), 37 (C9), 21 (CH₃) | Approximate shifts based on fluorene and methylated aromatics.[7] |

| Mass Spectrum (m/z) | 194 (M⁺), 179 (M-15) | Expected molecular ion and loss of a methyl group. |

| Melting Point (°C) | Not available | Expected to be a crystalline solid. |

Purification and Validation

Purification of the final product is critical to obtain accurate characterization data. Column chromatography using silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate) is a standard method for purifying fluorene derivatives.[9] Recrystallization from a suitable solvent, such as ethanol or methanol, can also be employed to obtain highly pure crystalline material.[10] The purity of the final compound should be verified by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion

This technical guide provides a scientifically grounded, albeit proposed, pathway for the synthesis and characterization of this compound. The outlined procedures are based on well-established, high-yielding reactions in organic synthesis. The detailed characterization plan will ensure the unambiguous identification and purity assessment of the target molecule. This information is intended to serve as a valuable resource for researchers embarking on the synthesis of novel fluorene derivatives for applications in materials science and drug discovery.

References

-

PubChem. Fluorene. National Center for Biotechnology Information. [Link]

-

Wikipedia. Fluorene. [Link]

- Google Patents. A new method for synthesizing 9,9-dimethylfluorene. CN109232152B.

- Google Patents. Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene. WO2016193215A1.

-

Wikipedia. Wolff–Kishner reduction. [Link]

-

Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

UCL. Chemical shifts. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Chem Help ASAP. Clemmensen & Wolff-Kishner reductions of acyl benzenes. [Link]

- Google Patents. Preparation method of 4,4'-dibromobiphenyl. CN101851148A.

- Google Patents. Process for preparing 2,7-2-bromofluorene. CN101070268A.

-

ResearchGate. Synthesis of 2,7-Diaryl Substituted Fluorenes and Fluorenones. [Link]

-

ResearchGate. The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

ResearchGate. Main mass spectrometry fragments and their relative intensities of some PAH quinones (recorded at 80 eV). [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

- Google Patents.

-

Roskilde University Research Portal. The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. [Link]

-

Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ResearchGate. Identification and quantification of methylated PAHs in sediment by two-dimensional gas chromatography/mass spectrometry. [Link]

-

Creative Biolabs. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. [Link]

- Google Patents. High purity 9,9-bis-(4-hydroxyphenyl)

-

PubMed Central. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. [Link]

-

Organic Syntheses. Biphenyl, 4-bromo-. [Link]

-

Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

ChemTalk. Clemmensen Reduction. [Link]

-

YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

-

RSC Publishing. Friedel–Crafts acylation of fluorenes; substituent effects on diacetylation. [Link]

-

MDPI. Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. [Link]

-

RSC Publishing. A denitrogenative palladium-catalyzed cascade for regioselective synthesis of fluorenes. [Link]

-

ResearchGate. The synthesis mechanism of 4-dimethylbiphenyl (target), biphenyl... [Link]

-

Chemistry LibreTexts. Wolff-Kishner Reduction. [Link]

-

Cedre.fr. Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Deriv. [Link]

-

ResearchGate. Common and novel precursors and synthetic methods of fluorene and its derivatives. [Link]

-

ResearchGate. Selectivity of the Friedel‐Crafts acylation of amides. [Link]

-

University of Calgary. Ch12: Acylation then reduction = alkylation. [Link]

-

CORE. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]

-

The Royal Society of Chemistry. Supplementary Information for Vice-Versa Donor Acceptor Fluorene-Ferrocene Alternate Copolymer: A Twisted Ribbon for Electrical Switching. [Link]

-

ResearchGate. Synthesis of new 2,7-dibromo 9-benzocyclobuten-3-yl-9H-fluorene derivatives - perspective dielectric materials for electronics. [Link]

Sources

- 1. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 6. Regioselective synthesis of N-containing polycyclic compounds via radical annulation cyclization of 1,7-dienes with aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]

- 9. High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof - Patent 1253129 [data.epo.org]

- 10. CN103224441A - Crystallization method for fluorene purification - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 1,7-Dimethylfluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dimethylfluorene is a polycyclic aromatic hydrocarbon (PAH) characterized by a fluorene backbone with methyl groups substituted at the 1 and 7 positions. This guide provides an in-depth analysis of its core physicochemical properties, spectroscopic profile, and experimental methodologies for its characterization. It serves as a critical resource for professionals in research and development, offering insights into its molecular structure, solubility, thermal properties, and spectroscopic data. The guide also touches upon its synthesis, potential applications in materials science and organic electronics, and essential safety and handling protocols. By consolidating this technical information, this document aims to facilitate a comprehensive understanding of this compound for its effective application in scientific research.

Introduction to this compound

This compound, a member of the polycyclic aromatic hydrocarbon family, is a solid organic compound that presents as a white to off-white crystalline substance at room temperature.[1] Its molecular architecture is built upon a fluorene nucleus, which is a tricyclic system composed of two benzene rings fused to a central five-membered ring.[1] The strategic placement of methyl groups at the 1 and 7 positions imparts specific steric and electronic characteristics that influence its physical and chemical behavior.[1]

While it can be found in environmental contexts, such as lake sediments as a polyaromatic hydrocarbon (PAH), its primary relevance to the scientific community lies in its utility as a building block in organic synthesis and materials science.[2][3] The rigid and planar structure of the fluorene core, combined with the modulatory effects of the methyl substituents, makes this compound a compound of interest for developing organic semiconductors and light-emitting materials.[1][4] It is also a product of the selenium dehydrogenation of gibberic acid.[2][3]

Molecular and Structural Properties

A foundational understanding of this compound begins with its basic molecular and structural identifiers. These properties are fundamental for its accurate identification, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄ | [2] |

| Molecular Weight | 194.27 g/mol | [2] |

| CAS Number | 442-66-0 | [2] |

| Appearance | White to Off-White Solid/Neat | [1][3] |

| InChI | InChI=1S/C15H14/c1-10-6-7-13-12(8-10)9-15-11(2)4-3-5-14(13)15/h3-8H,9H2,1-2H3 | [2] |

| SMILES | Cc1ccc2c(c1)Cc1c(C)cccc1-2 | [2] |

Core Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, purification, and application. These properties dictate its behavior in various solvents and thermal conditions.

| Property | Value | Source |

| Melting Point | 107-109°C | [3] |

| Boiling Point | 329.4°C at 760 mmHg | [5] |

| Solubility | Insoluble in water.[1] Soluble in organic solvents such as benzene and toluene.[1] Slightly soluble in Chloroform and Ethyl Acetate.[3] | |

| Density | 1.074 g/cm³ | [5] |

| Vapor Pressure | 0.000342 mmHg at 25°C | [5] |

Spectroscopic Profile

The spectroscopic data for this compound is essential for its unambiguous identification and for assessing its purity. While a complete set of publicly available, detailed spectra is not readily compiled, the following represents typical data that would be acquired for its characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fluorene backbone and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons would be complex due to their varied electronic environments. The methyl protons would likely appear as singlets in the upfield region of the spectrum.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. One would expect to see signals corresponding to the quaternary carbons of the fluorene ring system, the protonated aromatic carbons, and the methyl carbons.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 194.27.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=C stretching vibrations within the aromatic rings.

Experimental Methodologies for Characterization

To ensure the identity and purity of this compound, a series of well-established analytical techniques are employed. The following outlines a logical workflow for its characterization.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Detailed Protocol: Melting Point Determination

The melting point is a crucial parameter for assessing the purity of a crystalline solid like this compound.

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range. A sharp melting range (e.g., within 1-2°C) is indicative of high purity.

The rationale for a slow heating rate is to allow for thermal equilibrium to be established between the sample and the heating block, ensuring an accurate measurement.

Reactivity and Stability

This compound is a stable compound under standard laboratory conditions.[5] It should be stored in a cool, dark place. As a polycyclic aromatic hydrocarbon, it can undergo electrophilic substitution reactions on the aromatic rings. The methylene bridge (C9 position) is also a site of potential reactivity.

Applications and Relevance in Research

The unique structural and electronic properties of this compound make it a valuable compound in several areas of research and development:

-

Organic Electronics: It serves as a building block for the synthesis of larger conjugated molecules and polymers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The fluorene core provides good charge transport characteristics and thermal stability.[4]

-

Materials Science: It is used in the creation of novel materials with specific optical and electronic properties.[1]

-

Chemical Synthesis: It is a precursor for more complex fluorene derivatives.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

General Handling: Avoid contact with skin and eyes.[5] Avoid the formation of dust and aerosols.[5] Use in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Stability: The compound is stable under recommended storage conditions.[5]

For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a well-defined polycyclic aromatic hydrocarbon with a range of interesting physicochemical properties. Its rigid, planar structure and the presence of methyl substituents make it a valuable building block in the development of advanced materials, particularly for applications in organic electronics. This guide has provided a comprehensive overview of its key characteristics, from its molecular properties and spectroscopic profile to its applications and safety considerations. This information is intended to support researchers and scientists in their work with this versatile compound.

References

-

National Institutes of Health. (n.d.). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 9,9-Dimethylfluorene. PubChem Compound Summary for CID 78325. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 12310194. Retrieved from [Link]

-

LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]

- Google Patents. (n.d.). CN109232152B - A new method for synthesizing 9,9-dimethylfluorene.

-

ResearchGate. (n.d.). 1 H NMR spectra of 1 measured in d 7 -dmf and d 6 -dmso at 303 K. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Dimethyl fluorene-9,9-diacetate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 1,7-Dimethylfluorene in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 1,7-Dimethylfluorene, a significant polycyclic aromatic hydrocarbon (PAH) derivative. Tailored for researchers, chemists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven insights to facilitate its effective use in various applications.

Section 1: Understanding this compound: A Physicochemical Overview

This compound is a solid, white to off-white crystalline compound with a molecular formula of C₁₅H₁₄ and a molecular weight of 194.27 g/mol .[1] Its core structure is the tricyclic fluorene system, substituted with two methyl groups at the 1 and 7 positions. This substitution pattern influences its electronic properties and, critically for practical applications, its solubility in organic media. The melting point of this compound is in the range of 107-109°C.

As a member of the polycyclic aromatic hydrocarbon (PAH) family, this compound is inherently nonpolar and lipophilic.[2] This fundamental characteristic dictates its general solubility behavior, favoring dissolution in nonpolar organic solvents over polar ones like water, in which it is relatively insoluble.[3]

Section 2: Theoretical Framework of Solubility: "Like Dissolves Like" in Action

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and solvent molecules.[4] For this compound, a nonpolar molecule, the primary intermolecular interactions are van der Waals forces, specifically London dispersion forces. Effective dissolution occurs when the solvent molecules can overcome the crystal lattice energy of the solid this compound and establish favorable solute-solvent interactions.

The addition of two methyl groups to the fluorene backbone slightly increases the molecule's size and surface area, which can subtly influence its solubility compared to the parent fluorene molecule. While specific quantitative data for this compound is scarce, the extensive data available for fluorene provides a robust baseline for understanding its solubility profile.

Section 3: Qualitative and Quantitative Solubility Profile

Direct quantitative solubility data for this compound is not extensively published. However, based on its chemical structure and available qualitative descriptions, a clear profile of its solubility can be constructed.

Qualitative Solubility:

Sources indicate that this compound is soluble in aromatic solvents such as benzene and toluene . It is described as slightly soluble in chloroform and ethyl acetate . This aligns with the expected behavior of a nonpolar aromatic compound.

Quantitative Solubility (Inferred from Fluorene Data):

To provide a more quantitative perspective, the following table summarizes the solubility of the parent compound, fluorene, in a range of organic solvents. It is anticipated that this compound will exhibit a similar trend, with potential minor deviations due to the presence of the methyl groups.

| Solvent | Chemical Class | Polarity | Solubility of Fluorene ( g/100g of solvent) at 20°C | Expected Solubility of this compound |

| Benzene | Aromatic | Nonpolar | 25 | High |

| Toluene | Aromatic | Nonpolar | 24.13 | High |

| Xylene | Aromatic | Nonpolar | 19.7 | High |

| Carbon Tetrachloride | Halogenated Alkane | Nonpolar | 9.1 | Moderate to High |

| Chloroform | Halogenated Alkane | Polar Aprotic | Not specified, but generally a good solvent for PAHs | Moderate (qualitatively "slight") |

| Acetone | Ketone | Polar Aprotic | 14.1 | Moderate |

| Ethyl Acetate | Ester | Polar Aprotic | Not specified | Moderate (qualitatively "slight") |

| Ethanol | Alcohol | Polar Protic | 2.3 | Low |

| Methanol | Alcohol | Polar Protic | Not specified, but lower than ethanol | Low |

| Water | --- | Highly Polar | Insoluble | Very Low/Insoluble |

Data for fluorene solubility is compiled from various sources.[5]

The methyl groups on the this compound molecule may slightly enhance its solubility in nonpolar solvents compared to fluorene due to increased London dispersion forces. Conversely, the increased molecular size could slightly decrease solubility in certain solvents.

Section 4: Experimental Determination of Solubility: A Practical Guide

Accurate determination of solubility is crucial for any application. The following section outlines a standard laboratory protocol for determining the solubility of this compound in a given organic solvent.

The Isothermal Shake-Flask Method

This widely accepted method involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.

Diagrammatic Workflow of the Shake-Flask Method:

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a volumetric flask. The excess is crucial to ensure that the solution reaches saturation.

-

Dissolution: Add a known volume of the desired organic solvent to the flask. Seal the flask to prevent solvent evaporation.

-

Equilibration: Place the flask in a constant-temperature water bath equipped with a shaker. Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is critical that the temperature remains constant during this period.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or ambient-temperature pipette to avoid precipitation.

-

Quantification:

-

Gravimetric Method: Transfer the aliquot to a pre-weighed container, evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven, and then weigh the remaining solid this compound.

-

Spectroscopic Method: Alternatively, dilute the aliquot with a suitable solvent and measure its absorbance using a UV-Vis spectrophotometer at a predetermined wavelength of maximum absorbance (λmax). Calculate the concentration using a previously established calibration curve.

-

-

Calculation: Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Factors Influencing Experimental Accuracy

-

Temperature Control: The solubility of solids is often highly dependent on temperature. Maintaining a constant and accurately measured temperature is paramount.

-

Purity of Solute and Solvent: Impurities can significantly alter the measured solubility. Use high-purity this compound and analytical grade solvents.

-

Equilibration Time: Insufficient equilibration time will lead to an underestimation of solubility. It is advisable to perform kinetic studies to determine the optimal equilibration period.

-

Solid Phase Analysis: After the experiment, it is good practice to analyze the remaining solid to ensure that no phase transition or degradation has occurred.

Section 5: Theoretical Solubility Modeling

For a deeper understanding and predictive capability, various thermodynamic models can be employed to correlate and predict the solubility of this compound.

The Ideal Solubility Equation:

A starting point for understanding solubility is the ideal solubility equation, which relates the mole fraction solubility (x₁) to the melting point (Tₘ) and the enthalpy of fusion (ΔHբᵤₛ) of the solute:

ln(x₁) = (ΔHբᵤₛ / R) * (1/Tₘ - 1/T)

Where R is the ideal gas constant and T is the absolute temperature of the solution. This equation assumes an ideal solution, where solute-solvent interactions are similar to solute-solute and solvent-solvent interactions.

Activity Coefficient Models:

In real solutions, deviations from ideality are common. Activity coefficient models, such as the UNIFAC or NRTL models, can be used to account for these non-idealities and provide more accurate solubility predictions. These models often require experimental data for parameter fitting.

The Modified Apelblat Equation:

A widely used semi-empirical model for correlating solubility with temperature is the modified Apelblat equation:

ln(x₁) = A + B/T + C * ln(T)

Where A, B, and C are empirical parameters obtained by fitting the equation to experimental solubility data. This model is known for its simplicity and good correlation performance for many systems.[6]

Diagram of Predictive Modeling Approach:

Caption: A simplified workflow for predictive solubility modeling.

Section 6: Safety, Handling, and Storage

As a polycyclic aromatic hydrocarbon, this compound should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Section 7: Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By combining theoretical principles, qualitative data, and inferred quantitative trends from its parent compound, researchers and professionals are better equipped to handle and utilize this compound effectively. The provided experimental protocols and discussion of modeling approaches offer a robust framework for both practical application and further investigation into the physicochemical properties of this compound.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

-

Sciencemadness Wiki. (2023, December 27). Fluorene. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorene. Retrieved from [Link]

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- AAT Bioquest. (2022, April 18). What factors affect solubility?

- AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 3. Neat Organic Solvents.

- ResearchGate. (n.d.). Solubility Measurement and Model Calculation of Fluorene in Six Binary Solvents from 288.15 to 328.15 K | Request PDF.

- IUPAC. (n.d.). Solubility Data Series. International Union of Pure and Applied Chemistry.

- Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.

- NCBI. (n.d.). TABLE 3-2, Physical and Chemical Properties of Polycyclic Aromatic Hydrocarbonsa.

- ACS Publications. (n.d.). Aqueous solubility of polynuclear aromatic hydrocarbons | Journal of Chemical & Engineering Data.

- ResearchGate. (n.d.). Fluorescence spectra of 7a and 7b in toluene at room temperature (the....

- ACS Publications. (n.d.). Blue-Light-Emitting Fluorene-Based Polymers with Tunable Electronic Properties.

- ResearchGate. (n.d.). Experimental Study on the Solubility of Fluorene in Different Solvents.

-

PubChem. (n.d.). Fluorene. National Center for Biotechnology Information. Retrieved from [Link]

- ChemicalBook. (n.d.). Fluorene | 86-73-7.

- Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon.

Sources

A Comprehensive Spectroscopic Guide to 1,7-Dimethylfluorene: An In-depth Technical Analysis

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the key spectroscopic characteristics of 1,7-Dimethylfluorene, a derivative of the polycyclic aromatic hydrocarbon, fluorene. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights into its Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fluorescence profiles. Due to the limited availability of direct experimental spectra for this compound in public databases, this guide establishes a robust predictive framework. By meticulously analyzing the well-documented spectroscopic data of the parent fluorene molecule, we extrapolate the expected spectral features of the 1,7-dimethyl derivative, explaining the underlying physicochemical principles that govern these changes. This guide includes detailed, self-validating experimental protocols, data summary tables, and workflow diagrams to serve as an authoritative resource for the scientific community.

Introduction: The Fluorene Scaffold and its Derivatives

Fluorene, a tricyclic aromatic hydrocarbon, constitutes a privileged scaffold in medicinal chemistry, materials science, and organic electronics. Its rigid, planar structure and rich electronic properties make it an ideal building block for creating novel functional molecules. The derivatization of the fluorene core allows for the fine-tuning of its physical and chemical properties. This compound (C₁₅H₁₄) is one such derivative where methyl groups are substituted at the 1 and 7 positions of the fluorene ring system.[1] These substitutions, while seemingly minor, induce significant and predictable alterations in the molecule's electronic distribution and, consequently, its interaction with electromagnetic radiation. This guide elucidates these alterations through a detailed examination of NMR, UV-Vis, and Fluorescence spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing precise information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are critical for confirming its structure and purity.

Foundational Principles of NMR in Aromatic Systems

In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to the local electronic environment. Electron-donating groups (EDGs), such as methyl (-CH₃), increase electron density on the aromatic ring, shielding nearby protons and causing them to resonate at a lower chemical shift (upfield shift). Conversely, in ¹³C NMR, the carbon atom directly attached to an EDG (the ipso carbon) experiences a deshielding effect (downfield shift), while the ortho and para carbons are shielded.

Spectroscopic Data of Fluorene (Parent Compound)

To predict the spectrum of this compound, we first consider the established data for fluorene.[2] The symmetry of fluorene (C₂ᵥ) results in four distinct signals for the eight aromatic protons and seven signals for the thirteen carbons.

Table 1: Experimental NMR Data for Fluorene in CDCl₃

| Nucleus | Atom Position(s) | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | H-9 (CH₂) | 3.89 (singlet) |

| H-1, H-8 | 7.54 (doublet) | |

| H-2, H-7 | 7.35 (triplet) | |

| H-3, H-6 | 7.30 (triplet) | |

| H-4, H-5 | 7.79 (doublet) | |

| ¹³C NMR | C-9 | 36.8 |

| C-1, C-8 | 124.9 | |

| C-2, C-7 | 126.6 | |

| C-3, C-6 | 119.8 | |

| C-4, C-5 | 126.6 | |

| C-4a, C-4b | 141.7 | |

| C-8a, C-9a | 143.1 |

Data sourced from PubChem CID 6853.[2]

Predicted Spectroscopic Data for this compound

The substitution of methyl groups at the 1 and 7 positions breaks some of the symmetry present in fluorene while maintaining a C₂ axis. This leads to a more complex, yet predictable, spectral pattern.

¹H NMR Predictions:

-

Methyl Protons (C1-CH₃, C7-CH₃): A sharp singlet is expected around δ 2.4-2.5 ppm , integrating to 6 protons. This is a characteristic region for benzylic protons.

-

Methylene Protons (C9-H₂): This will remain a singlet, likely experiencing a negligible shift, remaining near δ 3.8-3.9 ppm .

-

Aromatic Protons: The electron-donating methyl groups will shield the ortho and para protons.

-

H-2, H-6: These protons are ortho to the methyl groups and are expected to shift upfield. They will appear as doublets due to coupling with H-3 and H-5, respectively.

-

H-3, H-5: These protons will be triplets (or doublet of doublets) and will also experience an upfield shift.

-

H-4, H-8: These protons are furthest from the methyl groups and will be least affected, appearing as doublets.

-

¹³C NMR Predictions:

-

Methyl Carbons (C1-CH₃, C7-CH₃): A new signal will appear in the aliphatic region, expected around δ 20-22 ppm .

-

Aromatic Carbons:

-

C-1, C-7 (ipso): These carbons will be deshielded and shift downfield significantly, likely appearing in the δ 135-138 ppm range.

-

C-2, C-6 (ortho): These carbons will be shielded and shift upfield.

-

C-8a, C-9a (para to methyl groups): These bridgehead carbons will also experience an upfield shift.

-

Other carbons will experience smaller shifts depending on their proximity to the methyl substituents.

-

Table 2: Predicted NMR Data for this compound

| Nucleus | Atom Position(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | C1-CH₃, C7-CH₃ | ~2.45 | Singlet |

| C9-H₂ | ~3.88 | Singlet | |

| H-2, H-6 | ~7.20 | Doublet | |

| H-3, H-5 | ~7.25 | Triplet | |

| H-4, H-8 | ~7.65 | Doublet | |

| ¹³C NMR | C1-CH₃, C7-CH₃ | ~21.5 | - |

| C-9 | ~36.8 | - |

| | Aromatic Carbons | 118 - 145 | - |

Experimental Protocol for NMR Spectroscopy

This protocol provides a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation: a. Accurately weigh 5-10 mg of this compound. A higher concentration may be needed for ¹³C NMR.[3] b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.[4] Chloroform-d (CDCl₃) is an excellent starting choice for non-polar aromatic compounds. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. Modern spectrometers can reference the residual solvent peak.[5]

-

Instrument Setup & Acquisition (¹H NMR): a. Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument). b. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Acquire a standard ¹H spectrum using a single pulse experiment. A spectral width of 12-15 ppm centered around 6 ppm is typically sufficient. d. Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Instrument Setup & Acquisition (¹³C NMR): a. Switch the probe to the ¹³C nucleus frequency. b. Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon atoms.[3] c. Set the spectral width to ~220-240 ppm. d. A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Data Processing: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). b. Calibrate the chemical shift scale by referencing the TMS signal to 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). c. Integrate the ¹H NMR signals to determine the relative proton ratios.

NMR Workflow Diagram

Caption: Workflow for NMR spectroscopic analysis.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. For polycyclic aromatic hydrocarbons (PAHs), the absorption spectrum is dominated by intense π→π* transitions.[6]

Spectroscopic Data of Fluorene

Fluorene exhibits a characteristic UV absorption spectrum with several distinct bands in the ultraviolet region. These bands arise from the extensive π-conjugated system.

Table 3: Experimental UV-Vis Data for Fluorene

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| Ethanol | 261 | ~19,000 |

| 289 | ~9,500 | |

| 301 | ~10,000 |

Data is representative for fluorene in a polar solvent.

Predicted Spectroscopic Data for this compound

The methyl groups act as auxochromes—groups that, when attached to a chromophore, modify the wavelength and intensity of absorption. As weak electron-donating groups, they perturb the π-system, slightly lowering the energy gap between the HOMO and LUMO. This results in a bathochromic (red) shift , meaning the absorption maxima (λmax) will shift to slightly longer wavelengths. The overall shape of the spectrum is expected to remain very similar to that of fluorene.

Table 4: Predicted UV-Vis Data for this compound

| Solvent | Predicted λmax (nm) | Expected Effect |

|---|---|---|

| Ethanol / Cyclohexane | 265 - 268 | Bathochromic Shift |

| 293 - 296 | Bathochromic Shift |

| | 305 - 308 | Bathochromic Shift |

Experimental Protocol for UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-grade solvent in which the analyte is soluble and that is transparent in the desired wavelength range. Ethanol, cyclohexane, and acetonitrile are common choices.

-

Sample Preparation: a. Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL). b. From the stock solution, prepare a dilute solution (e.g., 1-10 µM) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Instrument Setup & Measurement: a. Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 20-30 minutes. b. Fill a quartz cuvette with the pure solvent to be used as the blank. c. Place the blank cuvette in the spectrophotometer and record a baseline correction across the desired wavelength range (e.g., 200-400 nm). d. Replace the blank with a cuvette containing the sample solution. e. Acquire the absorption spectrum of the sample.

-

Data Analysis: a. Identify the wavelengths of maximum absorbance (λmax). b. If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

UV-Vis Workflow Diagram

Caption: Workflow for UV-Visible absorption analysis.

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. Fluorene is well-known for its characteristic violet fluorescence.[7] This property is often retained or modulated in its derivatives.

Spectroscopic Data of Fluorene

Fluorene is a strong fluorophore, a property that makes it useful as a probe and in the construction of fluorescent materials.

Table 5: Experimental Fluorescence Data for Fluorene

| Parameter | Wavelength (nm) |

|---|---|

| Excitation Maximum (λex) | ~261 |

| Emission Maximum (λem) | ~302 |

Data sourced from AAT Bioquest.[8]

Predicted Spectroscopic Data for this compound

The addition of methyl groups is not expected to quench the fluorescence. Similar to the UV-Vis absorption, the electron-donating nature of the methyl groups will likely cause a slight bathochromic (red) shift in both the excitation and emission spectra. The quantum yield of fluorescence is expected to be comparable to that of the parent fluorene. The Stokes shift (the difference between the emission and absorption maxima) should remain relatively consistent.

Table 6: Predicted Fluorescence Data for this compound

| Parameter | Predicted Wavelength (nm) |

|---|---|

| Excitation Maximum (λex) | ~265 - 268 |

| Emission Maximum (λem) | ~306 - 310 |

Experimental Protocol for Fluorescence Spectroscopy

-

Sample Preparation: a. Prepare a very dilute solution of this compound in a suitable spectroscopic-grade solvent (e.g., cyclohexane or ethanol). b. The concentration must be low enough to avoid inner-filter effects and self-absorption. The absorbance at the excitation wavelength should ideally be below 0.05 AU.

-

Instrument Setup & Measurement: a. Turn on the spectrofluorometer and allow the xenon lamp to stabilize. b. First, run an excitation scan by setting the emission monochromator to the predicted λem (~308 nm) and scanning the excitation monochromator. This will confirm the λex. c. Next, set the excitation monochromator to the determined λex (from the previous step or the λmax from the UV-Vis spectrum). d. Scan the emission monochromator over a range that covers the expected emission (e.g., 280-450 nm) to record the fluorescence emission spectrum. e. Record a blank spectrum using the pure solvent and subtract it from the sample spectrum to correct for Raman scattering and other solvent-related signals.

-

Data Analysis: a. Identify the excitation and emission maxima. b. For quantitative measurements (quantum yield), compare the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate) under identical conditions.

Fluorescence Workflow Diagram

Sources

- 1. This compound | C15H14 | CID 12310194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. mdpi.com [mdpi.com]

- 5. epfl.ch [epfl.ch]

- 6. researchgate.net [researchgate.net]

- 7. Fluorene - Wikipedia [en.wikipedia.org]

- 8. Spectrum [Fluorene] | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Thermal Stability of 1,7-Dimethylfluorene and its Derivatives

Introduction

Fluorene and its derivatives are a cornerstone in the development of advanced organic materials, finding applications in fields ranging from organic light-emitting diodes (OLEDs) to high-performance polymers.[1] The inherent rigidity and aromaticity of the fluorene nucleus impart desirable electronic and photophysical properties. However, for many real-world applications, particularly in electronics and aerospace, the thermal stability of these materials is a critical parameter that dictates their operational lifetime and reliability.[2]

This guide provides a comprehensive technical overview of the thermal stability of a specific, yet important, member of this family: 1,7-Dimethylfluorene. Unlike its more commonly studied isomer, 9,9-dimethylfluorene, the placement of methyl groups on the aromatic backbone at the 1 and 7 positions introduces unique electronic and steric effects that influence its thermal decomposition behavior.

As researchers and drug development professionals, understanding the nuances of molecular stability is paramount. This document will delve into the fundamental principles governing the thermal stability of fluorene systems, detail the methodologies for its assessment, explore the probable decomposition mechanisms of this compound, and discuss the influence of its substitution pattern in comparison to other isomers.

Core Principles of Thermal Stability in Aromatic Systems

The thermal stability of polycyclic aromatic hydrocarbons (PAHs) like this compound is intrinsically linked to their chemical structure.[3] At elevated temperatures, molecules undergo decomposition, a process involving the breaking of chemical bonds. The temperature at which this degradation begins is a measure of the compound's thermal stability.

Several key factors govern this stability:

-

Bond Dissociation Energy (BDE): The energy required to break a specific bond is a primary determinant of thermal stability. In fluorene derivatives, the C-C and C-H bonds of the aromatic system are generally strong. The weaker bonds, such as those in alkyl side chains, are often the initial sites of thermal degradation.[4]

-

Molecular Structure and Aromaticity: The fused aromatic ring system of fluorene is inherently stable due to the delocalization of π-electrons. This aromatic character contributes significantly to its high thermal resistance.

-

Substituent Effects: The nature and position of substituent groups can significantly alter thermal stability. Bulky groups at the C-9 position, for instance, can increase the glass transition temperature (Tg) and hinder intermolecular interactions, which can improve overall stability.[5] Conversely, substituents that introduce weaker bonds or reactive sites can lower the decomposition temperature.

Assessing Thermal Stability: Key Methodologies

To quantitatively evaluate the thermal stability of this compound and its derivatives, two primary thermal analysis techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It provides critical data on the onset of decomposition, the rate of mass loss, and the amount of residual char.

Experimental Protocol for TGA:

-

Sample Preparation: A small, precisely weighed sample (typically 3-10 mg) of this compound is placed in an inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with a high-purity inert gas (typically nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset decomposition temperature (Tonset) is often determined as the temperature at which 5% mass loss occurs (Td5%). The derivative of the TGA curve (DTG) shows the rate of mass loss and can be used to identify distinct decomposition steps.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to determine thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization temperature (Tc).

Experimental Protocol for DSC:

-

Sample Preparation: A small amount of sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which typically includes heating and cooling cycles at a set rate (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like crystallization or decomposition) appear as peaks. For this compound, the primary expected event is a sharp endothermic peak corresponding to its melting point.

Thermal Profile of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄ | [1] |

| Molecular Weight | 194.27 g/mol | [1] |

| Melting Point | 107-109 °C | [7] |

| Predicted Td5% | **> 300 °C (in N₂) ** | Scientist's Projection |

Scientist's Projection based on the high stability of the fluorene core and comparison with substituted fluorene polymers which show decomposition onsets well above 300°C.[3][8]

The Crucial Role of Methyl Group Positioning

The substitution pattern of the methyl groups on the fluorene core is a critical determinant of thermal stability. A comparison between this compound and its isomer, 9,9-dimethylfluorene, highlights this.

-

This compound: The methyl groups are attached to the aromatic rings. The primary decomposition pathway would likely involve the homolytic cleavage of a C-H bond from one of the methyl groups, followed by more complex rearrangement and fragmentation reactions at higher temperatures. The stability of the aromatic C-C bonds means that ring opening would require significant energy.

-

9,9-Dimethylfluorene: The methyl groups are attached to the C-9 position. This position is known to be more reactive.[9] Pyrolysis studies of 9,9-dimethylfluorene show that the initial step is the homolysis of a C-CH₃ bond, forming a stable fluorenyl radical. This pathway is generally considered to be more facile than breaking a C-H bond on a ring-substituted methyl group.

Figure 1. Comparative initial decomposition pathways.

This suggests that this compound may exhibit a higher onset of thermal decomposition compared to 9,9-dimethylfluorene due to the greater stability of the C-H bonds on the methyl groups attached to the aromatic ring.

Proposed Thermal Decomposition Mechanisms

In an inert atmosphere, the thermal degradation of this compound is expected to proceed through a free-radical chain mechanism.

-

Initiation: At high temperatures, the weakest bonds will break first. This is likely to be the C-H bonds of the methyl groups, leading to the formation of a benzyl-type radical.

-

Propagation: These initial radicals can then participate in a series of reactions, including hydrogen abstraction from other molecules, leading to the formation of various degradation products.

-

Termination: The reaction ceases when radicals combine.

In the presence of oxygen, the degradation mechanism is more complex and typically occurs at lower temperatures.[4][10]

Figure 2. Proposed thermal decomposition workflow in an inert atmosphere.

The oxidative degradation pathway often involves the formation of hydroperoxides on the alkyl side chains, which then decompose to form ketones. For fluorene derivatives, a common degradation product is fluorenone, which is formed through oxidation at the C-9 position.[4] While the C-9 position in this compound is a CH₂ group, it is still susceptible to oxidation, especially if radical formation on the methyl groups initiates a chain reaction.

Thermal Stability of this compound Derivatives

The introduction of other functional groups onto the this compound core will undoubtedly affect its thermal stability. The following table summarizes the expected impact of different types of substituents.

| Substituent Type | Example | Expected Effect on Thermal Stability | Rationale |

| Electron-donating | -OCH₃, -NH₂ | Decrease | These groups can be more susceptible to oxidation and may lower bond dissociation energies of adjacent bonds. |

| Electron-withdrawing | -NO₂, -CN | Variable | While potentially increasing the stability of the aromatic system, these groups can also introduce new, less stable bonds or decomposition pathways. |

| Bulky/Rigid Groups | Phenyl, Spirocyclic groups | Increase | These groups can increase the glass transition temperature and hinder intermolecular interactions, making it more difficult for degradation to propagate.[5] |

| Halogens | -F, -Cl, -Br | Decrease (C-X bond strength) | The stability generally decreases from F > Cl > Br, following the trend of decreasing C-X bond strength. |

Applications and Future Directions

The high predicted thermal stability of the this compound scaffold makes it an attractive building block for materials intended for high-temperature applications. These could include:

-

Host materials for OLEDs: A high Tg and decomposition temperature are crucial for device longevity.

-

High-performance polymers: Incorporation into polymer backbones, such as polyimides or polyamides, could enhance their thermal resistance for aerospace and electronics applications.[11]

-

Organic semiconductors: Thermally stable materials are required for reliable performance in organic field-effect transistors (OFETs).

Future Research:

The current understanding of the thermal properties of this compound is largely based on extrapolation from related compounds. To advance the application of this molecule, further research is critically needed:

-

Detailed Experimental Analysis: A thorough TGA-MS (Therogravimetric Analysis coupled with Mass Spectrometry) study would provide definitive decomposition temperatures and identify the evolved gaseous products, offering direct insight into the degradation pathway.

-

Comparative Isomer Studies: A systematic experimental and computational study of the thermal stability of various dimethylfluorene isomers would provide invaluable structure-property relationships.

-

Synthesis and Characterization of Derivatives: The synthesis of a library of this compound derivatives and the characterization of their thermal properties would validate the predictions made in this guide and open up new avenues for materials design.

Conclusion

This compound represents a promising platform for the development of thermally robust organic materials. Its structure, with methyl groups on the aromatic backbone rather than the more reactive C-9 position, suggests an inherently high thermal stability. While direct experimental data remains limited, a thorough understanding of the principles of thermal degradation in aromatic systems, combined with data from analogous compounds, allows for the construction of a solid framework for predicting its behavior. This guide has outlined the key factors influencing its stability, the necessary experimental protocols for its evaluation, and the likely mechanisms of its decomposition. It is hoped that this will serve as a valuable resource for researchers and developers working to harness the potential of this and other high-performance organic molecules.

References

-

NETZSCH Analyzing & Testing. (n.d.). Thermogravimetric Analysis – TGA. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2. Materials, 15(14), 4811. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12310194, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78325, 9,9-Dimethylfluorene. Retrieved from [Link]

-

Singh, S., et al. (2021). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. ACS Omega, 6(50), 34839-34851. Available from: [Link]

-

Lim, S. L., et al. (2020). Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films. Polymers, 12(11), 2577. Available from: [Link]

-

Neuber, C., et al. (2021). Novel liquid crystalline fluorene and fluorenone MIDA boronates: influence of alkyl vs alkoxy side chains on the mesomorphic properties. Liquid Crystals, 48(10), 1431-1441. Available from: [Link]

-

Zhao, W., Cao, T., & White, J. M. (2004). On the origin of green emission in polyfluorene polymers: The roles of thermal oxidation degradation and crosslinking. Advanced Functional Materials, 14(8), 783-790. Available from: [Link]

-

Lu, H., & Jenekhe, S. A. (2003). Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. Macromolecules, 36(26), 9877-9884. Available from: [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

Mazik, M., et al. (2019). Fluorene Derivatives with Multi-addressable Properties: Synthesis, Characterization, and Reactivity. Molecules, 24(18), 3328. Available from: [Link]

-

Hsiao, S. H., et al. (2021). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 13(21), 3798. Available from: [Link]

-

ResearchGate. (n.d.). (a) Thermogravimetric analysis (TGA) curves and (b) derivative.... Retrieved from [Link]

-

Lee, S., et al. (2022). The degradation mechanism of multi-resonance thermally activated delayed fluorescence materials. Nature Communications, 13(1), 1-9. Available from: [Link]

-

Florin, R. E., et al. (1954). Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Journal of Research of the National Bureau of Standards, 53(2), 121-128. Available from: [Link]

-

Wang, Y., et al. (2021). Enhanced gas separation and mechanical properties of fluorene-based thermal rearrangement copolymers. Polymers, 13(8), 1216. Available from: [Link]

-

Zhang, Y., et al. (2022). A Motor-Integrated Three-Dimensional Covalent Organic Framework with Dual-Mode Functionality. Journal of the American Chemical Society, 144(35), 16012-16019. Available from: [Link]

-

Nemoto, N., et al. (2015). Synthesis and characterization of poly(tetramethylsilarylenesiloxane) derivatives bearing diphenylfluorene or diphenyldibenzosilole moieties. Polymer Journal, 47(8), 563-570. Available from: [Link]

-

Grifoll, M., et al. (1996). Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274. Applied and Environmental Microbiology, 62(1), 371-374. Available from: [Link]

-

Wang, C., et al. (2019). Preparation and Characterization of High Temperature Resistant Polyimide Films. MATEC Web of Conferences, 277, 02008. Available from: [Link]

-

Nemoto, N., et al. (2008). Synthesis and Thermal Characterization of Novel Fluorene-Based Polysiloxane Derivatives. Polymer Bulletin, 61(2), 165-175. Available from: [Link]

-

Wikipedia. (n.d.). Requested articles/Natural sciences/Chemistry. Retrieved from [Link]

Sources

- 1. This compound | C15H14 | CID 12310194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 3. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 20.210.105.67 [20.210.105.67]

- 6. archiwum.farmacja.umw.edu.pl [archiwum.farmacja.umw.edu.pl]

- 7. This compound CAS#: 442-66-0 [amp.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1,7-Dimethylfluorene: From Discovery to Synthetic Strategy and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fluorene Scaffold and the 1,7-Dimethyl Isomer

The fluorene moiety, a tricyclic aromatic hydrocarbon, represents a privileged scaffold in the realms of materials science and medicinal chemistry. Its rigid, planar structure and rich electron system provide a versatile platform for the development of organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[1] In the pharmaceutical landscape, fluorene derivatives have emerged as promising candidates for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1] The specific substitution pattern on the fluorene core profoundly influences its physicochemical and biological properties. This guide focuses on the 1,7-dimethylfluorene isomer, a less-explored yet significant derivative, providing a comprehensive overview of its historical discovery, a detailed plausible synthetic route, and a thorough guide to its characterization.

Historical Perspective: A Link to Natural Product Chemistry

The initial discovery of this compound is intrinsically linked to the structural elucidation of gibberellic acid, a potent plant hormone.[2][3] In the mid-20th century, as chemists sought to unravel the complex structure of gibberellic acid, selenium dehydrogenation was a key degradative technique employed to simplify the carbon skeleton into a recognizable aromatic framework.[4] This process involves heating the natural product with selenium powder to high temperatures, leading to aromatization and the loss of functional groups. The selenium dehydrogenation of gibberellic acid yielded this compound, providing crucial clues to the arrangement of carbon atoms within the parent molecule.[2]

A Plausible Synthetic Pathway: A Two-Step Approach

While the historical preparation of this compound from a natural product is noteworthy, a more practical and controlled laboratory synthesis is essential for its further investigation. A logical and efficient synthetic strategy involves a two-step process: the diacylation of fluorene followed by the reduction of the resulting diketone.

Step 1: Friedel-Crafts Diacylation of Fluorene to 1,7-Diacetylfluorene

The Friedel-Crafts acylation is a classic and reliable method for introducing acyl groups onto aromatic rings. In the case of fluorene, the substitution pattern is directed by the electronic properties of the substrate. To achieve the desired 1,7-disubstitution, a careful selection of reagents and reaction conditions is paramount.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add fluorene (1 equivalent) and a suitable solvent such as nitrobenzene or carbon disulfide.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) portion-wise with stirring.

-

Acylating Agent Addition: Once the catalyst has dissolved, add acetyl chloride (2.2 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Choice of Solvent: Nitrobenzene or carbon disulfide are common solvents for Friedel-Crafts reactions as they are relatively inert and can dissolve the reactants and the aluminum chloride complex.

-

Stoichiometry of Reagents: A slight excess of aluminum chloride and acetyl chloride is used to ensure the completion of the diacylation.

-

Temperature Control: The initial cooling is crucial to control the exothermic reaction and prevent side reactions. The subsequent heating provides the necessary activation energy for the reaction to proceed to completion.

-

Aqueous Work-up: The addition of ice and hydrochloric acid hydrolyzes the aluminum chloride complex and quenches the reaction.

Step 2: Reduction of 1,7-Diacetylfluorene to this compound

The reduction of the carbonyl groups of 1,7-diacetylfluorene to methylene groups can be effectively achieved using either the Wolff-Kishner or the Clemmensen reduction. The choice between these two methods often depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.

The Wolff-Kishner reduction is particularly suitable for compounds that are stable in the presence of strong bases.[5][6][7][8]

-

Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, dissolve 1,7-diacetylfluorene (1 equivalent) in a high-boiling solvent like diethylene glycol. Add hydrazine hydrate (4-5 equivalents) and heat the mixture to 100-120 °C for 1-2 hours to form the dihydrazone.

-

Reduction: To the reaction mixture, add a strong base such as potassium hydroxide (4-5 equivalents) and increase the temperature to 180-200 °C. The reaction is driven by the evolution of nitrogen gas.

-

Reaction Completion and Work-up: Maintain the high temperature until the nitrogen evolution ceases. Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., toluene or ether).

-

Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography or recrystallization.

The Clemmensen reduction is an alternative method that employs amalgamated zinc and concentrated hydrochloric acid.[1][5][9][10]

-

Preparation of Zinc Amalgam: Activate zinc dust by stirring it with a dilute solution of mercuric chloride for a few minutes. Decant the aqueous solution and wash the amalgamated zinc with water.

-

Reduction Reaction: In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, and a water-immiscible organic solvent such as toluene. Add the 1,7-diacetylfluorene and heat the mixture under vigorous reflux with stirring.

-

Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture, separate the organic layer, and extract the aqueous layer with toluene.

-

Purification: Combine the organic extracts, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and remove the solvent to yield the crude product, which can be further purified as described above.

Physicochemical and Spectroscopic Characterization

Accurate characterization of the synthesized this compound is essential for confirming its identity and purity. The following table summarizes its key physicochemical properties.

| Property | Value |

| Molecular Formula | C₁₅H₁₄[11] |

| Molecular Weight | 194.27 g/mol [11] |

| Appearance | White to off-white solid |

| Melting Point | 107-109 °C |

| Solubility | Soluble in common organic solvents like chloroform and ethyl acetate. Insoluble in water. |

| CAS Number | 442-66-0[11] |

Spectroscopic Data

The ¹H NMR spectrum is expected to be complex in the aromatic region due to the unsymmetrical substitution pattern.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | 7.2 - 7.8 | Multiplet | 6H |

| Methylene CH ₂ | ~3.8 | Singlet | 2H |

| Methyl CH ₃ | ~2.4 | Singlet | 6H |

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | 140 - 145 |

| Aromatic CH | 118 - 130 |

| Methylene C H₂ | ~36 |

| Methyl C H₃ | ~21 |